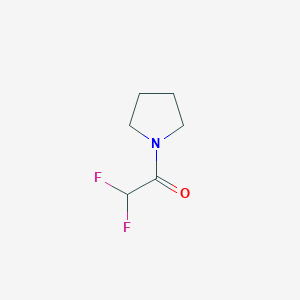

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one

描述

Synthesis Analysis

The synthesis of related compounds often involves reactions at elevated temperatures without catalysts or solvents, producing various intermediates and final products characterized by NMR and IR spectral data. For example, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one was synthesized and further treated to produce different compounds, showcasing the versatility of synthetic approaches in creating complex molecules (Percino et al., 2006).

Molecular Structure Analysis

The molecular structure of synthesized compounds can be determined by single crystal X-ray diffraction, revealing specific crystallization systems and space groups. This analysis provides detailed information on the molecular geometry, including bond lengths and angles, contributing to the understanding of the compound's chemical behavior (Podda et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives can lead to the formation of a variety of compounds, including dibenzoxanthenes, diarylmethanes, and calixarenes, through ring opening and interaction with different reagents. These transformations showcase the reactivity and potential for chemical modification of the pyrrolidine backbone (Gazizov et al., 2015).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting points, and crystallization behavior, can be significantly influenced by the structure of the molecule. Studies on pyrrolidinium-based salts with fluorine-containing anions, for example, have demonstrated varied melting points and fluidity, impacting their applicability as solvents or catalysts (Lin et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding the behavior of compounds under different conditions. For instance, the instability of certain crystal forms under IR spectroscopy highlights the delicate balance between structure and reactivity in synthesized compounds (Percino et al., 2006).

科学研究应用

It is utilized in the construction of molecular machines, ligands for coordination chemistry, and the creation of metal-organic framework materials (Loeb, 2007).

This compound serves as a powerful precursor to new tridentate ligands for transition metals, functionalized at the pyridine ring (Elhaïk, Pask, Kilner, & Halcrow, 2007).

It has potential applications in organic synthesis and molecular structure determination, as demonstrated in the study of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).

As a dual responsive fluorescent chemosensor, it is effective for detecting Fe3+ ions and picric acid, with nanomolar detection limits (Shylaja, Rubina, Roja, & Kumar, 2020).

In acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides, it leads to the formation of new substituted dibenzoxanthenes and diarylmethane derivatives (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015).

The research also indicates its application in chemical reactions involving pyrrolidin-2-yl ring-containing ligands (Puerta, Valerga, & Palacios, 2008).

Furthermore, it is used in the synthesis of C2-symmetric organocatalysts for asymmetric reactions, potentially leading to bioactive molecules (Kucherenko, Lisnyak, Kostenko, Kochetkov, & Zlotin, 2016).

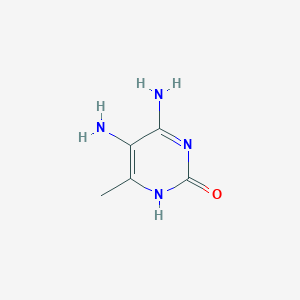

Its applications extend to the synthesis of valuable building blocks for functionalized crown ethers (Nawrozkij, Gorbunov, Babushkin, Ruchko, Rusinov, Charushin, & Novakov, 2014).

In addition, it is involved in the uncatalyzed reaction of alkynes with 1,2-dipoles for room temperature synthesis of cyclobutenes (Alcaide, Almendros, Fernández, & Lázaro-Milla, 2015).

Finally, it plays a role in the synthesis of polymethine dyes, showing changes in spectral parameters and increased resistance to hydrolysis (Gerasov, Shandura, & Kovtun, 2008).

未来方向

The future directions for the study of “2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one” and similar compounds could involve the development of new methods and building blocks to prepare new classes of compounds . As our ability to prepare and apply organofluorine molecules improves, it demands a deeper understanding of their properties and behavior .

属性

IUPAC Name |

2,2-difluoro-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRLIWVWHYQONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547524 | |

| Record name | 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one | |

CAS RN |

109872-83-5 | |

| Record name | 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

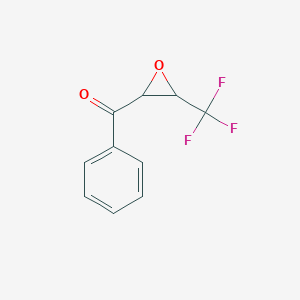

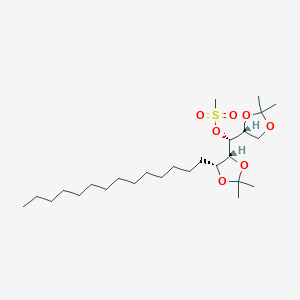

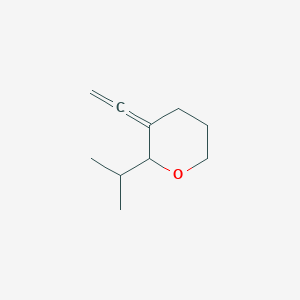

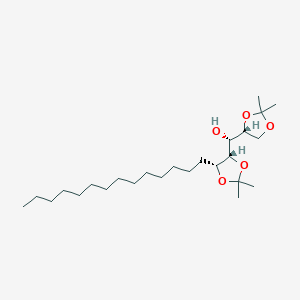

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

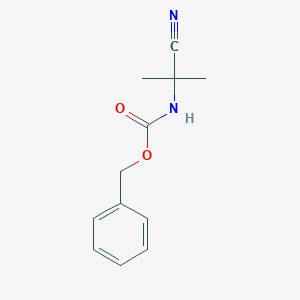

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)